4-(Butylamino)butan-1-ol

Catalog No.
S661418
CAS No.
4543-95-7
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Butylamino)butan-1-ol

CAS Number

4543-95-7

Product Name

4-(Butylamino)butan-1-ol

IUPAC Name

4-(butylamino)butan-1-ol

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-2-3-6-9-7-4-5-8-10/h9-10H,2-8H2,1H3

InChI Key

OPUJAKVDYGQVHP-UHFFFAOYSA-N

SMILES

CCCCNCCCCO

Canonical SMILES

CCCCNCCCCO

Synthesis and Characterization:

4-(Butylamino)butan-1-ol, also known as N-Butyl-4-hydroxybutylamine, is a chemical compound synthesized through various methods, including reductive amination and nucleophilic substitution reactions. Research articles detail these procedures, providing valuable insights for scientists seeking to obtain this compound for their studies [, ].

Potential Applications:

While the specific scientific research applications of 4-(Butylamino)butan-1-ol are limited, some potential areas of exploration have been identified:

  • Material Science: Studies have investigated its potential use as a precursor in the synthesis of ionic liquids, which are salts with unique properties like high conductivity and thermal stability [].
  • Biological Activity: Some research suggests potential interactions with biological systems, but further investigation is needed to understand its specific effects and mechanisms of action [].

4-(Butylamino)butan-1-ol is an organic compound characterized by the molecular formula C₈H₁₉NO. It appears as a colorless to nearly colorless liquid and is soluble in water. The compound features a butylamino group attached to a butan-1-ol structure, which contributes to its unique chemical properties and versatility in various applications across chemistry, biology, and industry .

Currently, there is no documented information on the specific mechanism of action of 4-(Butylamino)butan-1-ol in scientific research.

  • Skin and eye irritation: Amines can irritate skin and eyes upon contact [].
  • Respiratory irritation: Inhalation of amine vapors can irritate the respiratory system [].
  • Flammability: The presence of the butyl chain suggests some flammability, although specific data is unavailable.

  • Oxidation: This compound can be oxidized to form aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield primary or secondary amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, facilitated by reagents like thionyl chloride or phosphorus tribromide.

Major Products

  • Oxidation: Butylamino butanal or butylamino butanone.
  • Reduction: Butylamine or butylamino butane.
  • Substitution: Butylamino butyl chloride or butylamino butyl bromide.

The biological activity of 4-(Butylamino)butan-1-ol involves its interaction with specific molecular targets, potentially acting as a ligand that modulates receptor or enzyme activity. This interaction can influence various cellular signaling pathways, making it significant for biochemical research and studies on enzyme interactions.

Synthetic Routes

One common method for synthesizing 4-(Butylamino)butan-1-ol involves the reaction of butylamine with 4-chlorobutan-1-ol under basic conditions. The general reaction can be represented as follows:

C4H9NH2+Cl CH2)4OHC8H19NO+HCl\text{C}_4\text{H}_9\text{NH}_2+\text{Cl CH}_2)_4\text{OH}\rightarrow \text{C}_8\text{H}_{19}\text{NO}+\text{HCl}

Industrial Production

In industrial settings, continuous flow reactors may be employed to ensure efficient mixing and reaction control. The use of catalysts and optimized conditions can enhance yield and purity during production.

4-(Butylamino)butan-1-ol is utilized in various fields:

  • Chemistry: Serves as an intermediate in the synthesis of diverse organic compounds.
  • Biology: Used in studying biochemical pathways and enzyme interactions.
  • Industry: Employed in producing surfactants, emulsifiers, and other industrial chemicals .

Several compounds share structural similarities with 4-(Butylamino)butan-1-ol. Here are some notable examples:

Compound NameStructure DescriptionKey Differences
4-Amino-1-butanolSimilar structure but lacks the butylamino groupContains only an amino group
1-ButanolA simpler alcohol with a shorter carbon chainNo amine group
ButylamineAn amine without a hydroxyl groupLacks the alcohol functionality

Uniqueness

4-(Butylamino)butan-1-ol stands out due to its combination of a butylamino group and a hydroxyl group. This unique structure allows it to participate in a wide range of

XLogP3

1.6

Other CAS

4543-95-7

Wikipedia

1-Butanol, 4-(butylamino)-

Dates

Modify: 2023-08-15

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